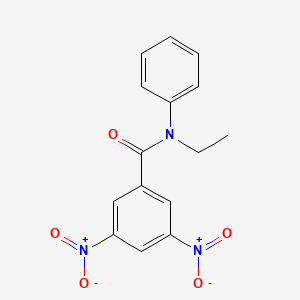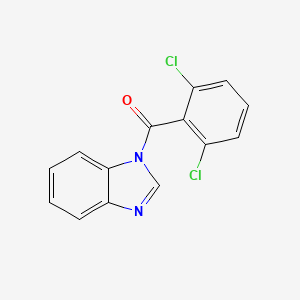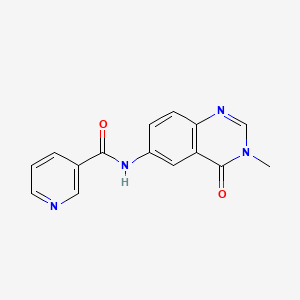![molecular formula C12H16FNO2S B11025428 1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B11025428.png)
1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine is a chemical compound with the molecular formula C₁₆H₁₅FO₃S . It belongs to the class of sulfonamide derivatives and features a piperidine ring substituted with a fluorophenyl group and a sulfonyl group. The compound’s structure is as follows:
Structure: C₁₆H₁₅FO₃S
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine. One common method involves the reaction of 4-fluorobenzene sulfonyl chloride with 3-methylpiperidine in the presence of a base (such as triethylamine) to yield the desired product.
Reaction Conditions:- Reactants: 4-fluorobenzene sulfonyl chloride, 3-methylpiperidine
- Base: Triethylamine (Et₃N)
- Solvent: Organic solvents (e.g., dichloromethane, toluene)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route, purification, and scalability. specific details regarding large-scale manufacturing are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine can participate in various chemical reactions:
Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Oxidation Reactions: Oxidation of the piperidine ring may occur under certain conditions.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas (catalytic), hydride reagents (e.g., NaBH₄).
Oxidation: Oxidizing agents (e.g., mCPBA, DMSO).
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the sulfonyl group yields the corresponding sulfonamide.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other molecules.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or other cellular components. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern, similar compounds include other sulfonamides and piperidine derivatives.
Properties
Molecular Formula |
C12H16FNO2S |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C12H16FNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
JNAUOJKLARLIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025375.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11025376.png)

![3-methyl-N-{[4-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11025389.png)
![2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025398.png)
![3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025403.png)
![3,4,5-triethoxy-N-(pyridin-2-yl)-N-[(3,4,5-triethoxyphenyl)carbonyl]benzamide](/img/structure/B11025409.png)
![methyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11025413.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025421.png)
![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11025423.png)
